6-methoxykaempferol 3-O-beta-D-robinobioside
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Overview
Description
6-methoxykaempferol 3-O-beta-D-robinobioside is a flavonoid compound known for its significant biological activities. It is a derivative of kaempferol, a well-known flavonoid found in various plants. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxykaempferol 3-O-beta-D-robinobioside typically involves the glycosylation of 6-methoxykaempferol with beta-D-robinobiose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. For instance, the use of Lewis acids or enzymes as catalysts can facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Techniques like column chromatography and crystallization are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
6-methoxykaempferol 3-O-beta-D-robinobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosidic linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
6-methoxykaempferol 3-O-beta-D-robinobioside has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: The compound is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-methoxykaempferol 3-O-beta-D-robinobioside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activity of pro-inflammatory enzymes and upregulate the expression of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxykaempferol 3-O-beta-D-robinobioside include:
Kaempferol 3-O-robinobioside: A closely related flavonoid with similar biological activities.
6-methoxykaempferol 3-O-rutinoside: Another glycosylated derivative of kaempferol with comparable properties.
Uniqueness
What sets this compound apart is its unique glycosidic linkage and the presence of a methoxy group at the 6-position. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
90706-64-2 |
---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17-,20+,21-,22+,23+,27+,28-/m0/s1 |
InChI Key |
FPVLVSUOCXHCMR-GBNKVCQDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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